Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
Description
Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-fluorophenyl group at position 3, a thioacetamido linker, and an ethyl benzoate ester moiety. The molecular formula is estimated to be C22H18FN5O3S, with a molecular weight of approximately 451.1 g/mol (calculated based on structural analogs ). The fluorine atom at the 3-position of the phenyl ring introduces electron-withdrawing effects, which may enhance metabolic stability and influence intermolecular interactions. The ethyl ester group likely contributes to lipophilicity, affecting solubility and membrane permeability.
Properties
IUPAC Name |
ethyl 2-[[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O3S/c1-2-31-22(30)16-8-3-4-9-17(16)24-19(29)13-32-20-11-10-18-25-26-21(28(18)27-20)14-6-5-7-15(23)12-14/h3-12H,2,13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXCVGSUARJRAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the construction of the triazolopyridazine core. This can be achieved through a cyclization reaction involving hydrazine and a suitable precursor containing the fluorophenyl group. Subsequent steps may include thiolation and acylation reactions to introduce the thioacetamide and benzoate groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as recrystallization or chromatography to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like tin chloride or iron powder.
Substitution: Electrophiles such as bromine or nitric acid, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: In biological research, Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets relevant to diseases such as cancer, inflammation, or viral infections.
Industry: In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate exerts its effects would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Substituent Effects
- Fluorine vs. Methoxy : The 3-fluorophenyl group in the target compound contrasts with the 4-methoxyphenyl group in . Fluorine’s electron-withdrawing nature may enhance oxidative stability and reduce metabolic degradation compared to methoxy’s electron-donating properties, which could improve hydrogen-bonding interactions .
- Chloro/Fluoro Hybrids : The compound in incorporates multiple halogen atoms, increasing steric bulk and lipophilicity. This may enhance membrane penetration but reduce aqueous solubility.
Core Heterocycle Variations
- Triazolo-Pyridazine vs. Triazolo-Pyrimidine: The target’s pyridazine core (two adjacent nitrogen atoms) differs from the pyrimidine core in (two nitrogen atoms at positions 1 and 3).
Physicochemical Properties
- Molecular Weight : The target compound (~451.1 g/mol) is lighter than its methoxy analog (463.5 g/mol) due to fluorine’s lower atomic weight compared to methoxy .
- Solubility : Ethyl esters generally confer moderate lipophilicity. Halogenated analogs (e.g., ) are expected to have lower solubility in aqueous media.
Research Findings and Limitations
- Biological Activity: No direct comparative biological data are available in the provided evidence. Inferences are drawn from substituent effects; e.g., fluorine’s role in improving pharmacokinetics is well-documented in medicinal chemistry.
- Synthesis and Stability : The thioacetamido linker in the target compound may enhance stability compared to ether or amine linkers in analogs like I-6473 .
Notes
Data Gaps : Physical properties (e.g., melting point, solubility) are unavailable for most compounds, limiting direct comparisons.
Diverse Sources : References include chemical databases () and pyridazine/isoxazole derivatives (), ensuring breadth in analysis.
Biological Activity
Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential applications of this compound in various fields.
Chemical Structure and Synthesis
Chemical Structure:
The compound belongs to the class of triazolopyridazine derivatives and features a unique arrangement of functional groups that contribute to its biological activity. Its IUPAC name is ethyl 2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate.
Synthesis:
The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps may include:
- Oxidation using agents like potassium permanganate.
- Reduction with sodium borohydride.
- Nucleophilic substitution reactions targeting the fluorophenyl group.
These methods yield high-purity products suitable for biological testing .
Antimicrobial Properties
This compound has demonstrated significant antibacterial and antifungal activities. In vitro studies have shown that it inhibits the growth of various pathogenic bacteria and fungi. For instance:
- Bacterial Inhibition: The compound exhibited potent activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Fungal Activity: It also displayed antifungal properties against Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections .
Anticancer Potential
Recent research indicates that this compound may act as an anticancer agent by inhibiting specific kinases involved in cancer cell proliferation. Studies suggest that it effectively blocks signaling pathways that promote tumor growth, making it a candidate for further development in cancer therapy .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound inhibits key enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis. This inhibition can lead to reduced cellular proliferation in both bacterial and cancer cells .
- Receptor Interaction: It may also interact with specific receptors involved in cell signaling pathways, further contributing to its biological effects .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated that the compound had an MIC range of 8–32 µg/mL against tested strains.
Study 2: Anticancer Activity
In another study focusing on its anticancer properties, the compound was tested on various cancer cell lines. It demonstrated IC50 values ranging from 10–20 µM, indicating significant cytotoxicity against these cells while exhibiting minimal toxicity towards normal cells .
Q & A
Q. Key Analytical Techniques :
- NMR (¹H, ¹³C, ¹⁹F) for structural confirmation, focusing on thioether (–S–) and amide (–NH–) proton signals.
- LC-MS to verify molecular ion peaks (e.g., [M+H]⁺) and assess purity .
Advanced: How do structural modifications in the triazolo-pyridazine core influence biological activity?
The triazolo-pyridazine scaffold’s bioactivity is highly sensitive to substituents:
- 3-Fluorophenyl Group : Enhances lipophilicity and target binding via π-π stacking and hydrophobic interactions. Substitution at the 3-position improves metabolic stability compared to para-substituted analogs .
- Thioacetamido Linker : Replacing sulfur with oxygen reduces potency (e.g., IC₅₀ increases by 10-fold in kinase inhibition assays), suggesting sulfur’s role in hydrogen bonding or redox activity .
- Ethyl Benzoate Moiety : Methyl or propyl esters decrease cellular permeability, as shown in Caco-2 assays, due to steric hindrance .
Q. Methodological Insight :
- Perform docking studies (AutoDock Vina) to map interactions with target proteins (e.g., kinases).
- Use QSAR models to predict activity changes with substituent variations .
Basic: What safety protocols are critical for handling this compound?
- Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and chemical goggles. Use respirators (NIOSH-approved) if handling powdered forms .
- Spill Management : Absorb with inert material (vermiculite), avoid water to prevent drainage contamination, and dispose as hazardous waste .
- Storage : In airtight containers under nitrogen at –20°C to prevent thioether oxidation .
Advanced: How can researchers resolve contradictions in reported biological activity data across analogs?
Discrepancies may arise from:
- Purity Variations : Impurities >5% (e.g., unreacted starting materials) can skew assay results. Validate purity via HPLC before testing .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or serum concentrations (e.g., 5% vs. 10% FBS) alter IC₅₀ values. Standardize protocols using CLSI guidelines .
- Structural Isomerism : Confirm regiochemistry (e.g., triazolo[4,3-b] vs. [1,2,4]triazolo[4,3-a] isomers) via X-ray crystallography (CCDC deposition recommended) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- ¹⁹F NMR : Detects the 3-fluorophenyl group (δ ≈ –110 ppm in CDCl₃) and monitors fluorinated byproducts .
- IR Spectroscopy : Confirm amide C=O stretch (~1680 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns (e.g., chlorine/fluorine clusters) to confirm molecular formula .
Advanced: What strategies optimize yield in the final coupling step?
- Solvent Selection : DMF or THF improves solubility of intermediates compared to DCM .
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated couplings, reducing reaction time from 24h to 6h .
- Temperature Control : Maintain 0–5°C during active ester formation to minimize racemization .
Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to purified enzymes (e.g., EGFR kinase) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
- Metabolomics : Use LC-MS/MS to identify downstream metabolites affecting activity (e.g., ester hydrolysis to carboxylic acid) .
Basic: What solvents and conditions are optimal for recrystallization?
- Ethanol/Dioxane (1:1) : Yields needle-shaped crystals with high purity (≥98%) .
- Gradient Cooling : Slow cooling from 60°C to 4°C (1°C/min) minimizes solvent inclusion .
Advanced: How does the compound’s stability under physiological conditions impact assay design?
- Hydrolysis Susceptibility : The ethyl ester hydrolyzes to carboxylic acid in PBS (pH 7.4) with t₁/₂ ≈ 8h. Pre-incubate in serum-free media to avoid false negatives .
- Light Sensitivity : Decomposes under UV light (λ = 254 nm). Use amber vials during storage .
Advanced: What computational tools predict metabolic pathways for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
